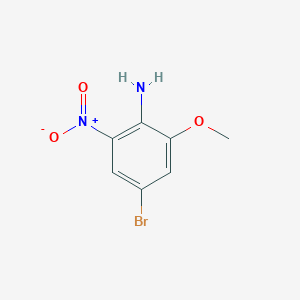

4-Bromo-2-methoxy-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIIFSJGHGCQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77333-45-0 | |

| Record name | 4-bromo-2-methoxy-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 4-Bromo-2-methoxy-6-nitroaniline: A Technical Guide for Advanced Chemical Research

Introduction: Identifying a Key Architectural Element in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic value of a chemical intermediate is measured by its functional group arrangement, reactivity, and potential for diversification. 4-Bromo-2-methoxy-6-nitroaniline (CAS Number: 5030-59-1), a polysubstituted aniline, represents a quintessential example of such a high-value scaffold. Its unique electronic and steric properties, conferred by the ortho/para arrangement of a methoxy, a nitro, and a bromo group relative to the amine, make it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth examination of its synthesis, characterization, and potential applications, offering researchers and drug development professionals a comprehensive technical resource. The strategic placement of its functional groups allows for selective chemical transformations, positioning it as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its successful application in synthesis. The key characteristics of this compound are summarized below. These properties dictate the choice of solvents, reaction conditions, and analytical methods required for its use.

| Property | Value | Source(s) |

| CAS Number | 5030-59-1 | [1] |

| Molecular Formula | C₇H₇BrN₂O₃ | - |

| Molecular Weight | 247.05 g/mol | - |

| Appearance | Yellow to Orange Crystalline Solid (Predicted) | [2] |

| Melting Point | Not available. For comparison, 4-bromo-2-nitroaniline melts at 110-113 °C. | [2] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol; sparingly soluble in water. | - |

| pKa | The aniline proton is expected to have a low pKa due to the electron-withdrawing effects of the nitro and bromo groups. | - |

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is most logically achieved through a multi-step pathway starting from a readily available precursor, 2-methoxyaniline (o-anisidine). The chosen strategy involves an initial bromination followed by a regioselective nitration. This sequence is critical to achieving the desired substitution pattern. A key aspect of this synthesis is the temporary protection of the highly activating amino group as an acetamide. This prevents unwanted side reactions during nitration and ensures the nitro group is directed to the desired ortho position, which is activated by the methoxy group and sterically unhindered.

Workflow for the Synthesis of this compound

Caption: A four-stage workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

-

Causality: The synthesis begins with the regioselective bromination of 2-methoxyaniline. A mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO) is preferred to control the reaction and prevent over-bromination. The reaction is conducted at low temperatures to enhance selectivity.

-

Procedure:

-

Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a solution of TBCO (1.0 eq) in DCM, ensuring the internal temperature does not exceed -5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 2N sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 4-Bromo-2-methoxyaniline.

-

Step 2-4: Acetylation, Nitration, and Hydrolysis (Analogous Procedure)

-

Causality: This sequence is based on well-established protocols for the nitration of activated anilines. Acetylation moderates the reactivity of the amine. The subsequent nitration occurs ortho to the methoxy group, which is a stronger activating group than the acetamide. Finally, acid-catalyzed hydrolysis removes the protecting group to yield the final product.

-

Procedure:

-

Protection: React 4-Bromo-2-methoxyaniline (1.0 eq) with acetic anhydride (1.2 eq) under gentle heating for 1 hour to form N-(4-bromo-2-methoxyphenyl)acetamide. Isolate the product by precipitation in ice water.

-

Nitration: Dissolve the dried acetamide in concentrated sulfuric acid and cool to 0 °C. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours at this temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated acetamide. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Deprotection: Reflux the crude N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide in a mixture of aqueous hydrochloric acid and ethanol for 2-4 hours.

-

Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Analytical Characterization: Confirming Molecular Identity

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Analytical Workflow

Caption: Standard workflow for purification and structural verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the substitution pattern. The expected spectrum for this compound would show:

-

A singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm.

-

Two distinct doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. The ortho-coupling constant (J) would be small (around 2-3 Hz).

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

-

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups. Characteristic peaks are expected at:

-

~3400-3500 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.[3]

-

~2850-2950 cm⁻¹: C-H stretching from the methoxy group.

-

~1500-1530 cm⁻¹ and ~1330-1370 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[4]

-

~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

-

~550-650 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight.

-

The molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, at m/z 246 and 248.[5]

-

Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).

-

Applications in Drug Discovery and Heterocyclic Synthesis

The true value of this compound lies in its potential as a precursor for biologically active molecules. The aniline moiety serves as a nucleophile or can be diazotized, the nitro group can be reduced to a second amine, and the bromo group is a handle for cross-coupling reactions.

-

Precursor for Benzimidazoles: One of the most significant applications is in the synthesis of substituted benzimidazoles.[6] The reduction of the nitro group to an amine would generate a 1,2-diaminobenzene derivative. This intermediate can then undergo cyclocondensation with various reagents (aldehydes, carboxylic acids, etc.) to form the benzimidazole ring system.[7] This scaffold is a privileged structure found in numerous FDA-approved drugs, including proton pump inhibitors and kinase inhibitors.[8][9]

-

Kinase Inhibitor Scaffolds: The substitution pattern is highly relevant for the synthesis of kinase inhibitors. Many kinase inhibitors utilize an aniline or related heterocycle as a "hinge-binding" motif.[10] The bromo-substituent allows for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6] For instance, the precursor 4-bromo-2-methoxyaniline is used in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, highlighting the utility of this substitution pattern in targeting oncogenic pathways.

Safety and Handling

As a nitroaromatic and halogenated compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: While specific data for this exact compound is limited, related compounds like 4-bromo-2-nitroaniline are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] They can cause skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. For handling the solid, a dust mask is recommended.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its carefully arranged functional groups offer a pre-programmed set of reactive sites, enabling the efficient construction of complex molecular architectures. From its logical multi-step synthesis to its potent application as a precursor for high-value heterocyclic systems like benzimidazoles, this molecule provides a reliable pathway to novel chemical entities. For researchers in medicinal chemistry and drug development, mastering the synthesis and manipulation of this intermediate opens a door to new therapeutic possibilities, particularly in the competitive field of kinase inhibitor design.

References

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated.

-

FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...

-

Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.

-

FTIR spectra of 4-chloro-2-nitroaniline.

-

4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet.

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.

-

4-Bromo-2-nitroaniline SAFETY DATA SHEET.

-

4-Bromo-2-nitroanisole.

-

2-Bromo-4-nitroaniline SAFETY DATA SHEET.

-

2,6-dibromo-4-nitro-Benzenamine SAFETY DATA SHEET.

-

4-Bromo-2-methyl-6-nitroaniline Safety Information.

-

4-Bromo-2-methoxy-N-methyl-6-nitroaniline Information.

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

-

Recent achievements in the synthesis of benzimidazole derivatives.

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl...

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.

-

This compound.

-

A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations.

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

-

Dual kinase-bromodomain inhibitors for rationally designed polypharmacology.

-

Mass spectrometric study of some pyrazoline derivatives.

-

mass spectrum & fragmentation of 1-bromobutane.

-

Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

Sources

- 1. This compound | 77333-45-0 | CDA33345 [biosynth.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

Introduction

4-Bromo-2-methoxy-6-nitroaniline is a highly substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its unique electronic and structural features, arising from the interplay of electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups, make it a valuable intermediate for creating complex molecular architectures. This guide provides a detailed exploration of the viable synthetic routes to this compound, offering in-depth technical insights and field-proven methodologies for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice between these routes is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. The core strategies involve the sequential introduction of the bromo, methoxy, and nitro functionalities onto an aniline framework.

The two principal strategies are:

-

Route A: Nitration of a Brominated Precursor: This pathway commences with a pre-functionalized bromo-methoxyaniline and introduces the nitro group in the final key step.

-

Route B: Bromination of a Nitrated Precursor: Conversely, this approach begins with a methoxy-nitroaniline and introduces the bromine atom in the final step.

This guide will dissect both strategies, providing a rationale for the experimental choices and detailed protocols.

Route A: Synthesis via Nitration of 4-Bromo-2-methoxyaniline

This synthetic route leverages the controlled nitration of a commercially available or readily synthesized precursor, 4-Bromo-2-methoxyaniline. The key challenge in this approach is achieving the desired regioselectivity for the nitration reaction.

Conceptual Workflow

The logical flow of this synthesis is a two-step process starting from 2-methoxyaniline (o-anisidine).

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

The initial step involves the selective bromination of 2-methoxyaniline. The amino and methoxy groups are both ortho, para-directing. The para position to the highly activating amino group is the most sterically accessible and electronically favored position for bromination.

Protocol:

A documented method for this transformation utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as a mild brominating agent, which offers high yields.[1]

-

Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride.[1]

-

Chill the solution to -10°C in an ice-salt bath.[1]

-

Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol), ensuring the temperature remains below -5°C.[1]

-

Allow the reaction mixture to warm to room temperature.[1]

-

Wash the solution with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).[1]

-

Dry the organic layer over magnesium sulfate and evaporate the solvent to yield the crude product.[1]

-

Purify the product by silica gel column chromatography, eluting with methylene chloride, to obtain 4-Bromo-2-methoxyaniline.[1]

Quantitative Data:

| Starting Material | Product | Yield | Melting Point |

| 2-Methoxyaniline | 4-Bromo-2-methoxyaniline | 96% | 56.5-58°C |

Step 2: Nitration of 4-Bromo-2-methoxyaniline

The nitration of 4-bromo-2-methoxyaniline is the critical step in this route. The directing effects of the substituents must be carefully considered. The amino group is a powerful ortho, para-director, as is the methoxy group. To prevent oxidation of the amino group and to control the regioselectivity, it is often necessary to protect the amino group, for example, by acetylation.

Rationale for Amino Group Protection:

Direct nitration of anilines with strong acids like a mixture of sulfuric and nitric acid can lead to oxidation and the formation of undesired byproducts.[2][3] Acetanilide, the acetylated form of aniline, is less susceptible to oxidation, and the acetamido group remains a potent ortho, para-director.[3]

Conceptual Workflow with Protection:

Caption: Detailed workflow for the nitration step in Route A, incorporating a protection strategy.

Protocol (Adapted from general procedures for nitration of substituted acetanilides): [3][4]

-

Acetylation: React 4-Bromo-2-methoxyaniline with acetic anhydride to form N-(4-bromo-2-methoxyphenyl)acetamide.

-

Nitration: Dissolve the acetanilide derivative in concentrated sulfuric acid and cool the mixture to 0-5°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature. The acetamido and methoxy groups will direct the nitro group to the ortho position relative to the acetamido group (the 6-position), which is sterically accessible.

-

Hydrolysis: After the reaction is complete, pour the mixture onto ice to precipitate the nitrated acetanilide. The N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide is then hydrolyzed, typically by heating with aqueous acid (e.g., hydrochloric acid), to remove the acetyl group and yield the final product, this compound.[4][5]

Route B: Synthesis via Bromination of 2-Methoxy-6-nitroaniline

This alternative route begins with a nitrated precursor and introduces the bromine atom in the final step. This approach can be more direct if 2-methoxy-6-nitroaniline is readily available.

Conceptual Workflow

Caption: Synthetic workflow for Route B.

Step 1: Bromination of 2-Methoxy-6-nitroaniline

In this key transformation, the regioselectivity of the bromination is directed by the existing substituents. The amino and methoxy groups are activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. The position para to the strongly activating amino group (the 4-position) is the most favored site for electrophilic substitution.

Protocol:

While a specific protocol for the synthesis of this compound was not found in the initial search, a common approach for the synthesis of the N-methylated analog involves the bromination of 2-methoxy-6-nitroaniline.[6] This suggests a similar approach for the non-methylated target. A general and effective method for the bromination of activated aromatic rings is the use of bromine in a suitable solvent, such as acetic acid.

Proposed Protocol (based on general bromination procedures for anilines):

-

Dissolve 2-methoxy-6-nitroaniline in a suitable solvent like glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water to remove residual acid, and then with a dilute solution of sodium bisulfite to quench any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route A (Nitration) | Route B (Bromination) |

| Starting Material | 2-Methoxyaniline | 2-Methoxy-6-nitroaniline |

| Number of Steps | 2-4 (depending on protection) | 1 |

| Key Challenge | Regiocontrolled nitration, potential need for protection/deprotection. | Handling of elemental bromine, potential for over-bromination. |

| Advantages | Potentially higher overall yield if protection is effective. | More atom-economical and direct if the starting material is available. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. Route A, involving the nitration of 4-Bromo-2-methoxyaniline, offers a pathway where the final, sensitive functionalization is nitration, which can be controlled through the use of a protecting group strategy. Route B, the direct bromination of 2-methoxy-6-nitroaniline, is a more concise approach, provided the starting material is accessible. The selection of the optimal route will depend on the specific constraints and objectives of the research or production campaign, including cost, scale, and available expertise. Both routes are grounded in fundamental principles of electrophilic aromatic substitution, with the regiochemical outcomes dictated by the directing effects of the substituents on the aniline ring.

References

-

Journal of the Chemical Society C: Organic. Preparative routes to t-amine-substituted nitroanilines. Available from: [Link]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

-

AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis. Available from: [Link]

-

YouTube. 4 bromoaniline : Organic Synthesis. Available from: [Link]

-

NIH. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Multistep Synthesis. Available from: [Link]

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

PubChem. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257. Available from: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]

- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 3. magritek.com [magritek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buy 4-bromo-2-methoxy-N-methyl-6-nitroaniline | 1799973-80-0 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-2-methoxy-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Bromo-2-methoxy-6-nitroaniline. As a polysubstituted aniline derivative, its chemical behavior and potential applications are dictated by a complex interplay of electronic and steric effects imparted by its bromo, methoxy, nitro, and amino functional groups. This document elucidates these interactions, exploring the nuanced landscape of resonance and inductive effects, intramolecular hydrogen bonding, and the resulting impact on the molecule's overall architecture and reactivity. Detailed experimental protocols for the characterization of this and structurally similar compounds are provided, alongside visualizations to facilitate a deeper understanding of its chemical nature.

Introduction: A Molecule of Competing Influences

This compound (CAS No. 77333-45-0) is a substituted aromatic amine with the molecular formula C₇H₇BrN₂O₃.[1] Its structure is characterized by an aniline core bearing four distinct substituents. The arrangement of these groups—an electron-donating amino group, a strongly electron-donating methoxy group, a halogen (bromo), and a powerful electron-withdrawing nitro group—creates a unique electronic and steric environment. This intricate balance of competing electronic effects governs the molecule's reactivity, stability, and potential utility as an intermediate in the synthesis of more complex chemical entities, such as pharmaceuticals and dyes. Understanding the nuanced interplay between these functional groups is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways.

Molecular Structure: An Interplay of Electronics and Sterics

The foundational structure of this compound is the benzene ring, upon which the electronic and steric influences of the four substituents are superimposed. The positioning of these groups dictates the overall electron density distribution and the geometry of the molecule.

Substituent Effects on the Aromatic Ring

The reactivity and electronic properties of the benzene ring are significantly modulated by its substituents. These effects can be broadly categorized into resonance (mesomeric) and inductive effects.

-

Amino Group (-NH₂): The amino group is a potent activating group. Through its lone pair of electrons on the nitrogen atom, it exerts a strong positive resonance effect (+R), donating electron density into the aromatic π-system. This increases the electron density at the ortho and para positions. Inductively, the more electronegative nitrogen atom exerts a weak electron-withdrawing effect (-I). The resonance effect, however, is dominant.

-

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group due to the lone pairs on the oxygen atom, which participate in resonance with the benzene ring (+R effect).[2] This enriches the electron density at the ortho and para positions. The electronegative oxygen also imparts a negative inductive effect (-I).[2] As with the amino group, the resonance donation is the more significant influence.[2] The methoxy group is an ortho, para director in electrophilic aromatic substitution.[3]

-

Bromo Group (-Br): The bromo substituent exhibits a dual nature. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I) stemming from its electronegativity.[4] However, it possesses lone pairs that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions.[4] The inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring.

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It exerts both a strong negative inductive effect (-I) and a strong negative resonance effect (-R), withdrawing significant electron density from the aromatic ring.[5][6] This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack.[6]

The collective impact of these substituents on the electron distribution of the benzene ring is a complex summation of their individual effects. The strongly activating amino and methoxy groups are in competition with the deactivating bromo and strongly deactivating nitro groups.

Intramolecular Bonding: The Significance of Hydrogen Bonds

A critical feature of the bonding in this compound is the potential for a strong intramolecular hydrogen bond between the amino group and the ortho-positioned nitro group.

In many 2-nitroaniline derivatives, an intramolecular hydrogen bond forms between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group, creating a stable six-membered ring.[7][8] This interaction significantly influences the molecule's conformation and properties.

The presence of this hydrogen bond can be expected to:

-

Planarize the molecule: The hydrogen bond restricts the rotation of the amino and nitro groups, favoring a more planar conformation.

-

Decrease the basicity of the amino group: The involvement of the amino hydrogen in the hydrogen bond reduces its availability to accept a proton. 2-nitroaniline, for instance, is significantly less basic than aniline.[8]

-

Influence spectroscopic properties: The N-H stretching frequencies in the infrared (IR) spectrum are shifted to lower wavenumbers, and the chemical shift of the involved proton in the ¹H NMR spectrum is affected.

The methoxy group at the 2-position, being ortho to both the amino and nitro groups, will introduce steric hindrance. This steric crowding may influence the optimal geometry for the intramolecular hydrogen bond and could potentially cause some out-of-plane distortion of the substituents.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Weight | 247.05 g/mol | Based on the molecular formula C₇H₇BrN₂O₃.[1] |

| Appearance | Likely a yellow to orange crystalline solid | Aromatic nitro compounds are typically colored. |

| Solubility | Poorly soluble in water, soluble in organic solvents | Typical for substituted aromatic compounds. |

| pKa | Predicted to be around -1.14 | The electron-withdrawing groups significantly reduce the basicity of the amino group.[1] |

Spectroscopic Signatures

-

¹H NMR Spectroscopy: The spectrum would be expected to show two singlets in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy protons would appear around 3.8-4.0 ppm. A broad singlet for the two amino protons would be observed, with its chemical shift influenced by the intramolecular hydrogen bond.

-

¹³C NMR Spectroscopy: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon atoms attached to the electron-withdrawing nitro and bromo groups would be deshielded (appear at higher ppm values), while those attached to the electron-donating amino and methoxy groups would be more shielded.[9]

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, likely broadened and shifted to lower frequencies due to hydrogen bonding.[9]

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[9]

-

C-O stretching (aryl ether): A strong band around 1250 cm⁻¹.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.[10]

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.[10]

-

Experimental Protocols for Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies for the introduction of substituents onto an aromatic ring. A plausible synthetic route could start from a commercially available substituted aniline or phenol.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the bromination and nitration of 2-methoxyaniline. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regiochemistry.

General Protocol for Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Conclusion

This compound presents a fascinating case study in the principles of molecular structure and bonding in polysubstituted aromatic systems. The interplay of powerful electron-donating and electron-withdrawing groups, coupled with the potential for significant intramolecular hydrogen bonding, creates a molecule with a unique and complex electronic landscape. While detailed experimental data on this specific compound is sparse, a thorough understanding of the fundamental principles of physical organic chemistry allows for robust predictions of its structure, properties, and reactivity. This guide provides a framework for researchers to approach the study and application of this and other similarly complex substituted anilines.

References

-

PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 19). Full article: An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

-

ACS Publications. (n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Linear solvation energy relationships. 20. Intra- vs. intermolecular hydrogen bonding by some 2-nitroaniline and 2-nitrophenol derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Journal of the Chemical Society of Nigeria. (n.d.). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.

-

ScienceDirect. (n.d.). Electronic spectra and structure of nitroanilines. Retrieved from [Link]

-

PubMed Central. (n.d.). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Retrieved from [Link]

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

PMC - NIH. (2015, June 3). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Retrieved from [Link]

-

Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Retrieved from [Link]

-

ResearchGate. (2001, August). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. Retrieved from [Link]

-

HOPEMAX. (2025, May 26). What are the spectral characteristics of 2 - Nitroaniline? - Blog. Retrieved from [Link]

-

YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

-

ResearchGate. (2004, August). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). Retrieved from [Link]

-

askIITians. (2010, May 3). Why does nitro group show -I effect having one unpaired electron?. Retrieved from [Link]

-

Allen. (n.d.). In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Nitroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

YouTube. (2021, March 9). 44d: Electrophilic aromatic substitution on benzene with nitro group. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

YouTube. (2017, April 22). Electrophilic Aromatic Substitution with Multiple Benzene Rings in One Molecule. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

RSC Publishing. (2023, November 14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes1. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Why does nitro group show -I effect having one unpaired electron? - askIITians [askiitians.com]

- 6. In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group [allen.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. hopemaxchem.com [hopemaxchem.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

The Solubility Profile of 4-Bromo-2-methoxy-6-nitroaniline: A Comprehensive Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2-methoxy-6-nitroaniline, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a foundational understanding of the compound's solubility characteristics in a range of organic solvents, a detailed experimental protocol for precise solubility determination, and an exploration of the underlying molecular interactions that govern its behavior. All quantitative data is presented in a clear, tabular format, and key experimental and theoretical concepts are visualized through diagrams to enhance comprehension and application in a laboratory setting.

Introduction: The Significance of Solubility in a Molecular Context

This compound is a substituted aromatic compound whose utility in organic synthesis is largely dictated by its physicochemical properties, paramount among which is its solubility. The ability to form a homogenous solution with a given solvent is fundamental to achieving optimal reaction conditions, designing efficient purification strategies such as crystallization, and preparing stock solutions for screening and analysis. An incomplete understanding of a compound's solubility can lead to failed reactions, impure products, and unreliable bioassay data.

This guide moves beyond a simple cataloging of solvents. It aims to provide a deeper, mechanistic understanding of why this compound exhibits specific solubility behaviors. By examining its molecular structure—replete with a polar nitro group, a hydrogen-bond-accepting methoxy group, a lipophilic bromine atom, and a hydrogen-bond-donating aniline moiety—we can predict and rationalize its interactions with a diverse array of organic solvents. This document is structured to empower the researcher with both predictive insight and the practical tools for empirical validation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility.

| Property | Value | Reference(s) |

| CAS Number | 77333-45-0 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₃ | [1][2] |

| Molecular Weight | 247.05 g/mol | [2] |

| Appearance | Solid (Expected) | [1] |

| Predicted pKa | -1.14 ± 0.25 | [2] |

Solubility Profile: A Quantitative and Qualitative Overview

While experimentally determined, peer-reviewed quantitative solubility data for this compound is not extensively available in public literature, we can extrapolate a reliable, estimated solubility profile based on data for the closely related analog, 4-bromo-2-methoxy-N-methyl-6-nitroaniline. The structural similarity—differing only by a methyl group on the amine—provides a strong basis for these estimations, which are invaluable for initial solvent selection and experimental design.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent System | Polarity Type | Expected Solubility Classification | Estimated Solubility Range (g/L) |

| Hexane | Non-polar | Poorly Soluble | < 0.1 |

| Chloroform | Non-polar | Moderately Soluble | 5 - 15 |

| Acetonitrile | Polar Aprotic | Moderately Soluble | 5 - 20 |

| Acetone | Polar Aprotic | Highly Soluble | 50 - 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | 50 - 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Highly Soluble | 100 - 200 |

| Methanol | Polar Protic | Soluble | 10 - 50 |

| Ethanol | Polar Protic | Soluble | 10 - 50 |

| Water | Highly Polar | Slightly Soluble | 0.1 - 1.0 |

Data is extrapolated from the solubility profile of the N-methylated analog, 4-bromo-2-methoxy-N-methyl-6-nitroaniline.[3]

The Science of Solvation: Understanding Molecular Interactions

The solubility data presented in Table 1 is a direct consequence of the interplay of intermolecular forces between this compound (the solute) and the solvent molecules. The guiding principle is "like dissolves like," which, in chemical terms, means that substances with similar polarities and intermolecular force capabilities tend to be miscible.

The structure of this compound is amphiphilic, possessing both polar and non-polar regions:

-

Polar/Hydrogen-Bonding Moieties: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor. The nitro (-NO₂) and methoxy (-OCH₃) groups are strong hydrogen bond acceptors. These groups drive solubility in polar solvents.

-

Lipophilic/Non-polar Moieties: The benzene ring and the bromine atom (-Br) are hydrophobic and contribute to solubility in less polar organic solvents via London dispersion forces.

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They readily interact with the amine, nitro, and methoxy groups of the solute, leading to good solubility.

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors and have significant dipole moments. They effectively solvate the polar regions of the molecule, particularly the amine protons, leading to high solubility. DMSO, being a particularly strong polar aprotic solvent, is expected to be an excellent solvent for this compound.[3]

In Non-polar Solvents (e.g., Hexane, Chloroform): Hexane, being purely non-polar, cannot effectively overcome the strong solute-solute interactions (crystal lattice energy) of the polar this compound, resulting in very poor solubility. Chloroform, while having a dipole, is a weak hydrogen bond acceptor and primarily interacts through dispersion forces with the aromatic ring and bromine, leading to moderate solubility.

The following diagram illustrates the primary molecular interactions governing the dissolution of this compound in protic and aprotic polar solvents.

Caption: Dominant solute-solvent interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values, direct experimental determination is essential. The "shake-flask" method is a robust and widely accepted technique for measuring the thermodynamic solubility of a compound.[4][5] This protocol provides a self-validating system to ensure equilibrium is reached and the data is accurate.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound under those conditions. The concentration is then measured using a suitable analytical technique.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial. For example, add ~20 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[7] For compounds with slow dissolution kinetics, a longer period (e.g., 48-72 hours) may be necessary.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[6][7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.[8][9]

Self-Validation and Causality

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated solution has been achieved and the system is at equilibrium.

-

Why 24-48 hours of shaking? This extended period is necessary to overcome the kinetic barriers of dissolution and ensure that the measured concentration reflects the true thermodynamic solubility, not just a kinetically trapped supersaturated or undersaturated state.

-

Why centrifugation and filtration? These steps are non-negotiable for ensuring that the analyzed solution is free of any solid particles, which would otherwise lead to an overestimation of the solubility.

The following diagram outlines the logical workflow for this experimental protocol.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a multifaceted view of the solubility of this compound, grounding practical data in fundamental chemical principles. The estimated solubility profile serves as a valuable starting point for experimental design, while the detailed shake-flask protocol offers a robust method for generating precise, reliable data. For researchers in drug development and organic synthesis, a thorough understanding and empirical determination of solubility are not merely procedural steps but are critical for the successful advancement of their work. The methodologies and insights presented herein are designed to be directly applicable in a modern research environment, fostering efficiency and scientific rigor.

References

- Smolecule. (n.d.). 4-bromo-2-methoxy-N-methyl-6-nitroaniline.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- BLDpharm. (n.d.). 1799973-80-0|4-Bromo-2-methoxy-N-methyl-6-nitroaniline.

- Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0).

- KTH Diva. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC.

- Sigma-Aldrich. (n.d.). This compound.

- Guidechem. (n.d.). This compound 77333-45-0 wiki.

- SIELC Technologies. (2018). 4-Bromo-2-nitroanisole.

- ResearchGate. (2007). COSMO-RS predictions plotted versus experimental values of the....

- University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC.

- Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.

- PubChem. (n.d.). 4-Bromo-2-nitroanisole.

- PubChem. (n.d.). 4-Bromo-2-nitroaniline.

- Chemsrc. (n.d.). 4-bromo-2-nitro-6-phenylmethoxyaniline.

- PMC. (n.d.). 2-Bromo-4-nitroaniline.

- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxyphenol in a Mixture.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- PubChem. (n.d.). 4-Bromo-2-methoxyaniline.

- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs. ¹H NMR Integration.

Sources

- 1. This compound | 77333-45-0 [sigmaaldrich.cn]

- 2. Page loading... [guidechem.com]

- 3. Buy 4-bromo-2-methoxy-N-methyl-6-nitroaniline | 1799973-80-0 [smolecule.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

electrophilic aromatic substitution in 4-Bromo-2-methoxy-6-nitroaniline

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-2-methoxy-6-nitroaniline

Executive Summary

The regioselectivity of electrophilic aromatic substitution (EAS) on polysubstituted aromatic rings is a cornerstone of advanced organic synthesis, particularly in the development of pharmaceutical intermediates. This guide provides a comprehensive technical analysis of EAS reactions on this compound, a molecule featuring a complex interplay of competing electronic and steric effects. We will dissect the directing influences of the four distinct substituents—amino, methoxy, bromo, and nitro—to predict the most probable site of electrophilic attack. This analysis is grounded in the fundamental principles of physical organic chemistry, supported by authoritative references. Furthermore, this document presents a detailed, field-proven experimental protocol for a representative halogenation reaction, complete with characterization methodologies for the resulting product, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction to Electrophilic Aromatic Substitution on a Complex Substrate

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction pathway and outcome are profoundly influenced by the substituents already present on the ring. These groups can either activate the ring, making it more reactive than benzene, or deactivate it.[2] Crucially, they also direct incoming electrophiles to specific positions (ortho, meta, or para).

The substrate at the core of this guide, this compound, presents a formidable synthetic challenge. It contains four substituents with divergent properties: two strong activators (-NH₂, -OCH₃), one deactivating halogen (-Br), and a potent deactivator (-NO₂). Predicting the outcome of an EAS reaction on such a molecule requires a nuanced understanding of the hierarchy of these directing effects and the steric environment of the potential reaction sites. This guide aims to elucidate these factors to provide a predictive model for its reactivity.

Substrate Analysis: A Symphony of Competing Effects

The reactivity of this compound is governed by the cumulative electronic and steric properties of its substituents. The parent moiety is aniline, with the amino group defining position C1. The only available positions for substitution are C3 and C5.

Caption: Structure of this compound with available positions (C3, C5) highlighted.

A summary of each substituent's intrinsic directing effect is crucial for the initial analysis.

| Substituent | Position | Activating/Deactivating | Directing Effect | Mechanism of Influence |

| -NH₂ (Amino) | C1 | Strongly Activating | Ortho, Para | Resonance donation of lone pair.[1][3][4] |

| -OCH₃ (Methoxy) | C2 | Strongly Activating | Ortho, Para | Resonance donation of lone pair.[5][6][7] |

| -Br (Bromo) | C4 | Weakly Deactivating | Ortho, Para | Inductive withdrawal, resonance donation.[2][8] |

| -NO₂ (Nitro) | C6 | Strongly Deactivating | Meta | Strong inductive and resonance withdrawal.[9][10][11] |

Predicting Regioselectivity: The Hierarchy of Control

When multiple substituents are present, the regiochemical outcome is typically dictated by the most powerful activating group.[12] In a non-cooperative system like this, a careful, stepwise analysis is required.

-

Primary Director (-NH₂): The amino group is the most potent activator. However, its ortho positions (C2, C6) and its para position (C4) are all blocked. Therefore, its powerful directing influence is spatially obstructed, and control passes to the next most activating group.

-

Secondary Director (-OCH₃): The methoxy group at C2 is also a strong activator. It directs incoming electrophiles to its ortho position (C3) and its para position (C5). Both of these sites are available for substitution. This makes the methoxy group the most influential director in this system.

-

Tertiary Director (-Br): The bromo group at C4 is an ortho, para-director. It reinforces the methoxy group's influence by also directing to its ortho positions, C3 and C5. This is a cooperative effect.

-

Deactivating Influence (-NO₂): The nitro group at C6 is a powerful deactivator and meta-director. Its meta positions are C2 and C4 (both blocked). More importantly, it strongly withdraws electron density from its ortho (C5) and para (C3) positions, making both sites less nucleophilic than they would be otherwise.[11]

Consensus and Final Prediction:

The electrophilic attack will be directed by the methoxy group to positions C3 and C5, an effect reinforced by the bromo group. The nitro group deactivates both of these positions.

-

Attack at C3: This position is ortho to the strongly activating -OCH₃ group but is also para to the strongly deactivating -NO₂ group.

-

Attack at C5: This position is para to the strongly activating -OCH₃ group but is ortho to the strongly deactivating -NO₂ group.

In electrophilic aromatic substitution, para-substitution relative to a strong activating group is generally favored over ortho-substitution due to reduced steric hindrance and often more favorable electronic stabilization.[6][12] While the steric environments around C3 (flanked by -OCH₃ and -Br) and C5 (flanked by -Br and -NO₂) are both crowded, the powerful para-directing nature of the methoxy group is expected to be the dominant factor. Therefore, substitution is predicted to occur preferentially at the C5 position.

Caption: Activating (green) and deactivating (red) influences on the available C3 and C5 positions.

Experimental Protocol: Controlled Bromination

Given the high activation of the ring by the amino and methoxy groups, direct bromination with elemental bromine risks over-reaction and oxidation.[3] A controlled approach using a Lewis acid catalyst is recommended to achieve selective monobromination at the predicted C5 position.

Objective: To synthesize 5-Bromo-4-Bromo-2-methoxy-6-nitroaniline (correct IUPAC name: 3,4-Dibromo-2-methoxy-6-nitroaniline) via electrophilic aromatic substitution.

Materials and Reagents:

| Reagent | Formula | M.W. | Amount | Moles |

| This compound | C₇H₇BrN₂O₃ | 247.05 | 2.47 g | 10 mmol |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |

| Iron(III) Bromide (FeBr₃), anhydrous | FeBr₃ | 295.56 | 0.30 g | 1 mmol |

| Bromine (Br₂) | Br₂ | 159.81 | 0.51 mL | 10 mmol |

| Saturated Sodium Thiosulfate Sol. | Na₂S₂O₃ | - | 20 mL | - |

| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | - | 20 mL | - |

| Brine | NaCl(aq) | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | 2 g | - |

Step-by-Step Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.47 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir until the substrate is fully dissolved.

-

Catalyst Addition: Add anhydrous iron(III) bromide (0.30 g, 1 mmol) to the solution. The mixture may darken.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (0.51 mL, 10 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium thiosulfate solution to quench any unreacted bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product, 3,4-Dibromo-2-methoxy-6-nitroaniline.

Caption: Experimental workflow for the controlled bromination of this compound.

Product Characterization

Confirmation of the product's structure, 3,4-Dibromo-2-methoxy-6-nitroaniline, is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most telling evidence will come from the proton NMR spectrum. The starting material exhibits two singlets in the aromatic region corresponding to the protons at C3 and C5. The predicted product, having been substituted at C5, will show only one singlet in the aromatic region, corresponding to the remaining proton at C3. The methoxy and amine protons will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the persistence of the key functional groups. Characteristic absorptions include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (around 1550 and 1350 cm⁻¹), and C-O stretching for the methoxy ether (around 1250 cm⁻¹).[13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the product. The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a ratio of approximately 1:2:1), confirming successful dibromination.

Conclusion

The electrophilic aromatic substitution of this compound is a complex but predictable process governed by the hierarchy of substituent directing effects. Despite the presence of four competing groups, a systematic analysis reveals that the strongly activating para-directing methoxy group is the primary determinant of regioselectivity, guiding the incoming electrophile to the C5 position. This prediction is contingent on controlled reaction conditions to prevent unwanted side reactions, as detailed in the provided experimental protocol. The successful synthesis and characterization of the resulting 3,4-Dibromo-2-methoxy-6-nitroaniline serves as a practical validation of these core principles and provides a valuable, highly functionalized building block for applications in medicinal chemistry and materials science.

References

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

-

KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the... Study Prep. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction the nitro group is meta directing because it. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Bangladesh Journals Online. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, March 9). Rules for benzene halogenation. Retrieved from [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 11. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. wikieducator.org [wikieducator.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Spectroscopic Signature of 4-Bromo-2-methoxy-6-nitroaniline: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Bromo-2-methoxy-6-nitroaniline, a substituted aromatic amine, presents a unique substitution pattern that gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive characterization. This approach is designed to empower researchers in identifying and characterizing this and similar molecules with confidence.

The experimental workflow for comprehensive spectroscopic analysis is a multi-faceted process, ensuring that data from orthogonal techniques are integrated for a conclusive structural assignment.

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is dictated by the electronic environment of the hydrogen nuclei. In this compound, we expect to see signals corresponding to the amine protons, the two aromatic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ha | 7.2 - 7.5 | Doublet (d) | 2.0 - 3.0 | Deshielded by the adjacent nitro group (ortho) and bromine (para). |

| Hb | 7.8 - 8.1 | Doublet (d) | 2.0 - 3.0 | Strongly deshielded by the adjacent nitro group (ortho) and methoxy group (para). |

| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | Exchangeable protons, broad signal. |

| -OCH₃ (Hd) | 3.9 - 4.1 | Singlet (s) | - | Typical range for a methoxy group on an aromatic ring. |

In-depth Rationale for ¹H NMR Predictions:

-

Aromatic Protons (Ha and Hb): The benzene ring is heavily substituted with both electron-donating groups (-NH₂, -OCH₃) and electron-withdrawing groups (-NO₂, -Br). Electron-withdrawing groups deshield protons, shifting their signals downfield, while electron-donating groups have a shielding effect, moving signals upfield. [1][2] * Hb is positioned ortho to a strongly electron-withdrawing nitro group and meta to another withdrawing group (bromine). This cumulative deshielding effect is expected to shift its resonance significantly downfield, likely in the 7.8 - 8.1 ppm range.

-

Ha is ortho to the bromine atom and meta to the nitro group. While still deshielded, the effect is less pronounced than for Hb, leading to a predicted chemical shift in the 7.2 - 7.5 ppm range.

-

The two aromatic protons, Ha and Hb, are meta to each other. This will result in a small coupling constant (⁴JHH), typically between 2-3 Hz, causing each signal to appear as a doublet. [1]* Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet is anticipated, typically in the 5.5 - 6.5 ppm range for aromatic amines.

-

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is expected in the standard region for an aryl methoxy group, around 3.9 - 4.1 ppm.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the lack of symmetry, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 145 - 150 | Attached to the electron-donating amino group. |

| C2 | 148 - 153 | Attached to the electron-donating methoxy group. |

| C3 | 115 - 120 | Shielded by the ortho amino and para methoxy groups. |

| C4 | 110 - 115 | Attached to bromine (heavy atom effect) and shielded by ortho/para donating groups. |

| C5 | 125 - 130 | Deshielded by the adjacent nitro group. |

| C6 | 135 - 140 | Attached to the strongly electron-withdrawing nitro group. |

| C7 (-OCH₃) | 55 - 60 | Typical range for a methoxy carbon. |

In-depth Rationale for ¹³C NMR Predictions:

The chemical shifts of the aromatic carbons can be estimated by considering the additive effects of the substituents. [3][4]* Carbons Bearing Heteroatoms: Carbons directly attached to electronegative atoms or groups generally appear downfield.

- C1 (-NH₂): The amino group is electron-donating, which typically shields aromatic carbons. However, the carbon directly attached (ipso-carbon) is often deshielded, predicted around 145-150 ppm.

- C2 (-OCH₃): Similar to the amino group, the ipso-carbon of the methoxy group will be downfield, in the 148-153 ppm range.

- C4 (-Br): The carbon attached to bromine is influenced by both electronegativity and the "heavy atom effect," which can be complex. A shift in the 110-115 ppm range is a reasonable prediction.

- C6 (-NO₂): The strongly electron-withdrawing nitro group will deshield the attached carbon, placing it downfield in the 135-140 ppm region.

-

Aromatic CH Carbons:

-